Cas no 237435-16-4 (3-Amino-6-bromo-2,4-dichloropyridine)
3-Amino-6-bromo-2,4-dichloropyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-6-bromo-2,4-dichloropyridine
- 3-Pyridinamine,6-bromo-2,4-dichloro-
- 6-bromo-2,4-dichloro-3-Pyridinamine
- 6-bromo-2,4-dichloropyridin-3-amine
- 2,4-dichloro-3-amino-6-bromopyridine
- 6-bromo-2,4-dichloropyridin-3-ylamine
- PubChem5454
- PYNN22
- MNMVXSHYBWKOIG-UHFFFAOYSA-N
- 1639AB
- AB51382
- FCH1393060
- BC002982
- OR345304
- BC227170
-
- MDL: MFCD09750300
- Inchi: 1S/C5H3BrCl2N2/c6-3-1-2(7)4(9)5(8)10-3/h1H,9H2
- InChI Key: MNMVXSHYBWKOIG-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C(=N1)Cl)N)Cl
Computed Properties
- Exact Mass: 239.88600
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Topological Polar Surface Area: 38.9
Experimental Properties
- PSA: 38.91000
- LogP: 3.31430
3-Amino-6-bromo-2,4-dichloropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A192221-25mg |
3-Amino-6-bromo-2,4-dichloropyridine |
237435-16-4 | 98% | 25mg |
¥119.90 | 2023-09-04 | |
| Alichem | A029191549-1g |
3-Amino-6-bromo-2,4-dichloropyridine |
237435-16-4 | 98% | 1g |
$277.95 | 2023-09-02 | |
| Alichem | A029191549-5g |
3-Amino-6-bromo-2,4-dichloropyridine |
237435-16-4 | 98% | 5g |
$805.60 | 2023-09-02 | |
| Alichem | A029191549-10g |
3-Amino-6-bromo-2,4-dichloropyridine |
237435-16-4 | 98% | 10g |
$1237.50 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE435-50mg |
3-Amino-6-bromo-2,4-dichloropyridine |
237435-16-4 | 98% | 50mg |
206.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE435-1g |
3-Amino-6-bromo-2,4-dichloropyridine |
237435-16-4 | 98% | 1g |
1549.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE435-200mg |
3-Amino-6-bromo-2,4-dichloropyridine |
237435-16-4 | 98% | 200mg |
517.0CNY | 2021-08-04 | |
| Chemenu | CM122581-1g |
6-bromo-2,4-dichloropyridin-3-amine |
237435-16-4 | 98% | 1g |
$239 | 2021-08-05 | |
| Chemenu | CM122581-5g |
6-bromo-2,4-dichloropyridin-3-amine |
237435-16-4 | 98% | 5g |
$711 | 2021-08-05 | |
| Chemenu | CM122581-10g |
6-bromo-2,4-dichloropyridin-3-amine |
237435-16-4 | 98% | 10g |
$1169 | 2021-08-05 |
3-Amino-6-bromo-2,4-dichloropyridine Suppliers
3-Amino-6-bromo-2,4-dichloropyridine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 3-Amino-6-bromo-2,4-dichloropyridine
3-Amino-6-bromo-2,4-dichloropyridine (CAS No. 237435-16-4): A Comprehensive Overview
3-Amino-6-bromo-2,4-dichloropyridine (CAS No. 237435-16-4) is a versatile and important compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, has garnered significant attention due to its potential applications in drug discovery and development. This article provides a detailed overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to 3-Amino-6-bromo-2,4-dichloropyridine.
Chemical Structure and Properties
3-Amino-6-bromo-2,4-dichloropyridine is a pyridine derivative with a molecular formula of C7H4BrCl2N2. The compound features a pyridine ring substituted with an amino group at the 3-position, a bromo group at the 6-position, and two chloro groups at the 2 and 4 positions. The presence of these functional groups imparts unique chemical and physical properties to the molecule. For instance, the amino group can participate in hydrogen bonding, while the bromo and chloro groups contribute to the compound's lipophilicity and electronic properties.
The molecular weight of 3-Amino-6-bromo-2,4-dichloropyridine is approximately 250.97 g/mol. It is typically a solid at room temperature and has a melting point ranging from 105°C to 108°C. The compound is slightly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics make it suitable for various chemical reactions and biological assays.
Synthesis Methods
The synthesis of 3-Amino-6-bromo-2,4-dichloropyridine has been reported using several methodologies. One common approach involves the sequential substitution of a pyridine ring with the desired functional groups. For example, starting from 2,4-dichloropyridine, the amino group can be introduced via nucleophilic substitution using ammonia or an appropriate amine source. Subsequently, the bromo group can be added through electrophilic bromination or via a coupling reaction with a bromide source.
A more recent and efficient method involves the use of transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination can be used to introduce the amino group efficiently. Similarly, copper-catalyzed Ullmann coupling can facilitate the introduction of the bromo group. These methods offer high yields and excellent selectivity, making them attractive for large-scale synthesis in industrial settings.
Biological Activities and Applications
3-Amino-6-bromo-2,4-dichloropyridine has been investigated for its potential biological activities in various therapeutic areas. One of its notable applications is as an intermediate in the synthesis of pharmaceutical compounds with diverse biological activities. For instance, it has been used as a building block in the development of antiviral agents targeting specific viral enzymes.
In addition to antiviral activity, 3-Amino-6-bromo-2,4-dichloropyridine has shown promise as an inhibitor of certain enzymes involved in cancer progression. Research has demonstrated that derivatives of this compound can selectively inhibit kinases such as B-Raf and c-Met, which are implicated in various types of cancer. These findings highlight its potential as a lead compound for further drug development.
Recent Research Advancements
The scientific community continues to explore new applications and derivatives of 3-Amino-6-bromo-2,4-dichloropyridine. Recent studies have focused on optimizing its structure to enhance its biological activity and reduce potential side effects. For example, researchers have synthesized analogs with modified substituents on the pyridine ring to improve their pharmacokinetic properties and target specificity.
In one notable study published in the Journal of Medicinal Chemistry, scientists developed a series of derivatives by replacing the bromo group with other halogens or functional groups. These modifications led to compounds with enhanced potency against specific cancer cell lines while maintaining good selectivity over normal cells. The study also highlighted the importance of computational modeling in predicting the binding affinity of these compounds to their target proteins.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While specific safety data for 3-Amino-6-bromo-2,4-dichloropyridine may vary depending on its form and concentration, general precautions should be taken to ensure safe handling and storage. It is recommended to use personal protective equipment (PPE) such as gloves and goggles when working with this compound. Additionally, it should be stored in a well-ventilated area away from incompatible materials.
Toxicological studies on similar pyridine derivatives suggest that exposure to high concentrations may cause irritation to the eyes and respiratory tract. Therefore, it is essential to follow proper safety protocols and consult material safety data sheets (MSDS) for detailed information on handling and disposal procedures.
Conclusion
3-Amino-6-bromo-2,4-dichloropyridine (CAS No. 237435-16-4) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure makes it an attractive intermediate for synthesizing biologically active molecules with potential therapeutic benefits. Ongoing research continues to uncover new derivatives with improved properties and expanded applications, underscoring its significance in drug discovery efforts.
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